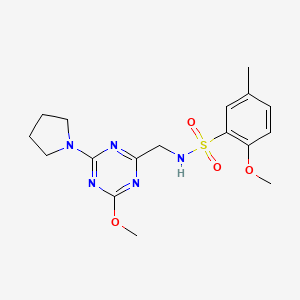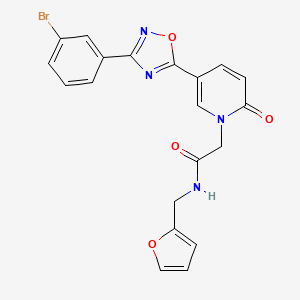![molecular formula C14H18ClN3O2S B2800674 3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA CAS No. 536722-46-0](/img/structure/B2800674.png)
3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is an organic compound that features a chlorobenzoyl group, a morpholine ring, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 1-[2-(morpholin-4-yl)ethyl]thiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorobenzoyl)-1-[2-(piperidin-4-yl)ethyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]urea: Similar structure but with a urea moiety instead of a thiourea moiety.
Uniqueness
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is unique due to the presence of both a morpholine ring and a thiourea moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Propriétés
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c15-12-3-1-2-11(10-12)13(19)17-14(21)16-4-5-18-6-8-20-9-7-18/h1-3,10H,4-9H2,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQWHODONJIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2800593.png)
![N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2800594.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2800596.png)



![2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2800605.png)
![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2800608.png)
![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/new.no-structure.jpg)
![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)
